Ethyl 2-bromopropionate
Overview
Description
Synthesis Analysis
Ethyl 2-bromopropionate is synthesized by reacting 2-bromopropionic acid with ethanol under specific conditions, such as a temperature of 80°C, a reaction time of 3.5 hours, and a mole ratio of ethanol to 2-bromopropionate of 1.5, using toluenesulfonic acid as a catalyst and benzene as a water-carrying agent. This process yields a product purity of 98.6% with a 94.7% yield based on 2-bromopropionate (Lan Zhi-li, 2005).
Molecular Structure Analysis
The molecular structure of ethyl 2-bromopropionate derivatives has been characterized through various techniques including NMR spectroscopy and single-crystal X-ray diffraction, providing insights into its potential bioactivity as analgesic and antidyslipidemic agents (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Ethyl 2-bromopropionate participates in various chemical reactions, including the synthesis of complex molecules. For example, its reaction with paracetamol leads to the formation of potential bioactive compounds (Gabriel Navarrete-Vázquez et al., 2011). It is also a key intermediate in the synthesis of heterocycle fragments present in biologically active compounds, with enantiomers obtained through preparative HPLC enantioseparation (H. Pham et al., 2020).
Physical Properties Analysis
The physical properties, including spectroscopic and molecular orbital studies, of ethyl 2-bromopropionate reveal its conformational properties, indicated by the presence of rotamers and the effect of solvent polarity on relative intensities of infrared peaks, aiding in understanding its reactivity and applications (N. Dube & R. Prasad, 1987).
Chemical Properties Analysis
The chemical properties of ethyl 2-bromopropionate, such as its reactivity in transesterification reactions, have significant implications for its utility in synthesizing other chemical compounds. Its behavior in such reactions underscores its versatility as a building block in organic synthesis (R. T. Coutts & K. Midha, 1969).
Scientific Research Applications
Reformatsky Reaction : The alkyl group in alkyl α-bromopropionates, like ethyl 2-bromopropionate, influences the rate of self-condensation and side reactions in the Reformatsky reaction, a notable reaction in organic chemistry involving zinc and benzene-ether solvent (Newman & Evans, 1955)(source).
Transesterification : This compound is used in transesterification processes, which can identify components of mixtures of fatty esters, useful for revealing impurities and the alcohol and acid components of major constituents (Coutts & Midha, 1969)(source).
Pyrolysis Studies : It is involved in pyrolysis studies, where the pyrolysis of methyl 2-bromopropionate and 2-bromopropionic acid in the gas phase is studied, yielding products like acetaldehyde, CO, and HBr (Chuchani, Dominguez, & Rotinov, 1991)(source).
Synthesis Optimization : Ethyl 2-bromopropionate can be synthesized with high yield and purity under specific conditions, demonstrating its importance in chemical synthesis (Lan Zhi-li, 2005)(source).
Abnormal Reformatsky Reaction : It is used in the abnormal Reformatsky reaction to produce benzo(b)thiophene and benzo(b)selenophene derivatives (Ruwet & Renson, 2010)(source).
Chiroptical Studies : Ethyl 2-bromopropionate is used in stereospecific syntheses, like in the production of 2-ethyl-3-methylsuccinic acids, with significant implications in chiroptical properties (Van Leeuwen et al., 2010)(source).
Spectroscopic Studies : In spectroscopic studies, ethyl 2-bromopropionate exhibits rotamers, with solvent polarity affecting the relative intensities of infrared peaks (Dube & Prasad, 1987)(source).
Polymerization Studies : This compound is utilized in atom transfer radical polymerization studies, like in the polymerization of methyl methacrylate, demonstrating its utility in controlled polymer synthesis (Zhu & Yan, 2000; Chen et al., 2017)(sources), (Chen et al., 2017).
Safety And Hazards
Ethyl 2-bromopropionate is a flammable liquid and vapor . Vapours may be ignited by a spark, a hot surface or an ember. Vapours may form explosive mixtures with air. Fire-water run-off in sewers may create fire or explosion hazard . This product is toxic and poses a severe corrosive hazard . Water used for fire extinguishing, which has been in contact with the product, may be corrosive .
properties
IUPAC Name |
ethyl 2-bromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLASKVLJTEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871746 | |
Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Molecular Weight |
181.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 2-bromopropionate | |
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Product Name |
Ethyl 2-bromopropionate | |
CAS RN |
535-11-5, 41978-69-2 | |
Record name | Ethyl 2-bromopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl alpha-bromopropionate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535115 | |
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Record name | Ethyl 2-bromopropionate | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Record name | Ethyl 2-bromopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.828 | |
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Record name | Ethyl (±)-2-bromopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.529 | |
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Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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